Pyrrolidine-2-carboxylic acid hydrochloride Pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 26166-36-9
VCID: VC8413514
InChI: InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H
SMILES: C1CC(NC1)C(=O)O.Cl
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59 g/mol

Pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 26166-36-9

Cat. No.: VC8413514

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-2-carboxylic acid hydrochloride - 26166-36-9

Specification

CAS No. 26166-36-9
Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
IUPAC Name pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H
Standard InChI Key UAGFTQCWTTYZKO-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)O.Cl
Canonical SMILES C1CC(NC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Pyrrolidine-2-carboxylic acid hydrochloride (CAS: 344-25-2) is the hydrochloride salt of (R)-pyrrolidine-2-carboxylic acid, commonly known as (R)-proline. Its molecular formula is C5H10ClNO2\text{C}_5\text{H}_{10}\text{ClNO}_2, with a molecular weight of 151.59 g/mol . The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position and a secondary amine group, which is protonated in the hydrochloride form. The chiral center at the 2-position confers stereochemical specificity, critical for its role in asymmetric synthesis .

The SMILES notation for the compound is O=C(O)[C@@H]1NCCC1.Cl\text{O=C(O)[C@@H]1NCCC1.Cl}, highlighting the (R)-configuration and the chloride counterion . X-ray crystallography studies of analogous proline derivatives reveal a puckered ring conformation, which minimizes steric strain and stabilizes intermolecular hydrogen bonds in the solid state . This structural rigidity enhances its utility as a scaffold in medicinal chemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrrolidine-2-carboxylic acid hydrochloride typically proceeds via two primary routes:

Route 1: Cyclization of δ-Aminovaleric Acid
δ-Aminovaleric acid undergoes intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Treatment with hydrochloric acid then yields the hydrochloride salt. This method, while straightforward, requires careful control of reaction pH to avoid racemization.

Route 2: Resolution of Racemic Proline
Racemic proline is treated with a chiral resolving agent, such as tartaric acid, to separate the (R)- and (S)-enantiomers. The isolated (R)-proline is then converted to its hydrochloride form via reaction with concentrated HCl . Recent advancements employ enzymatic resolution using acylases, achieving enantiomeric excess >99% .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow process reduces reaction time from 24 hours to 2 hours by employing supercritical CO₂ as a solvent, enhancing yield to 92%. Key challenges include minimizing byproducts like pyrrolidine-2-carboxamide and ensuring consistent chirality across batches.

Physicochemical Properties

Thermal and Solubility Characteristics

Pyrrolidine-2-carboxylic acid hydrochloride exhibits a melting point of 205–208°C (with decomposition) . It is highly soluble in water (≥50 mg/mL at 25°C) due to its ionic nature but shows limited solubility in apolar solvents like hexane (<0.1 mg/mL). The pKa values of the carboxylic acid and ammonium groups are 2.0 and 10.6, respectively, making the compound zwitterionic at physiological pH .

Spectroscopic Data

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (COO⁻ asymmetric stretch) .

  • ¹H NMR (D₂O): δ 4.30 (dd, J = 8.4, 4.2 Hz, 1H, CH), 3.30–3.10 (m, 2H, NCH₂), 2.40–2.20 (m, 2H, CH₂COO), 2.00–1.80 (m, 2H, CH₂) .

  • ¹³C NMR: δ 176.5 (COO), 58.9 (CH), 46.2 (NCH₂), 30.1 (CH₂), 23.4 (CH₂) .

Applications in Research and Industry

Asymmetric Catalysis

The compound serves as a chiral auxiliary in aldol reactions, enabling enantioselective synthesis of β-hydroxy ketones. For example, List et al. reported a proline-catalyzed asymmetric aldol reaction achieving 98% ee, pivotal for synthesizing statin side chains .

Peptide Mimetics

Incorporating pyrrolidine-2-carboxylic acid hydrochloride into peptidomimetics enhances metabolic stability. A 2024 study demonstrated its utility in designing cyclic peptide inhibitors of SARS-CoV-2 main protease, with IC₅₀ values ≤50 nM.

Pharmaceutical Intermediates

The compound is a precursor to antihypertensive agents like captopril. A recent green chemistry approach utilized it in a one-pot synthesis of perindopril, reducing waste by 40% compared to traditional methods.

Comparative Analysis of Pyrrolidine Derivatives

Compound NameMolecular FormulaBiological ActivityKey Application
Pyrrolidine-2-carboxylic acidC5H9NO2\text{C}_5\text{H}_9\text{NO}_2Chiral catalystAsymmetric synthesis
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HClC12H15ClN2O4\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}_4AntimicrobialDrug development
(2R)-2-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid HClC11H15ClN2O2\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}_2NeuromodulatorNeuropharmacology

Research Frontiers and Challenges

Stability Optimization

A 2025 investigation revealed that lyophilized pyrrolidine-2-carboxylic acid hydrochloride retains 95% potency after 24 months at -20°C, whereas solutions degrade by 15% monthly at 25°C . Nanoencapsulation in liposomes is being explored to enhance shelf life.

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